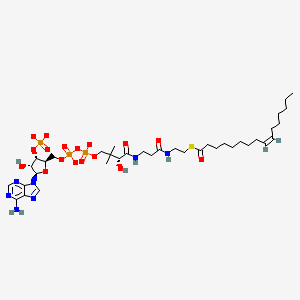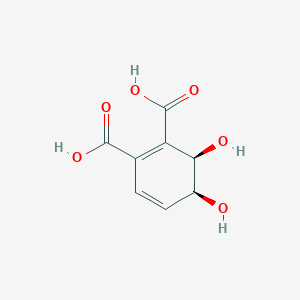
Phthalate 3,4-cis-dihydrodiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalate 3,4-cis-dihydrodiol is a 3-hydroxy carboxylic acid.
Aplicaciones Científicas De Investigación
Microbial Degradation and Bioremediation
Phthalate 3,4-cis-dihydrodiol is a metabolic intermediate in the degradation pathway of certain aromatic compounds. Research has uncovered a gene cluster in Terrabacter sp. strain DBF63 responsible for the conversion of phthalate to protocatechuate, highlighting the microorganism's role in bioremediation. This gene cluster contains several catabolic enzymes including phthalate 3,4-dioxygenase, which are instrumental in the breakdown of phthalate compounds. This finding emphasizes the potential of using specific bacteria in the bioremediation of environments contaminated with phthalate pollutants (Habe et al., 2003).
Biochemical Mechanisms and Reactions
The phthalate dioxygenase system, which includes phthalate dioxygenase and phthalate dioxygenase reductase, plays a key role in the biochemical transformation of phthalate into its cis-dihydrodiol form. This system demonstrates the intricate relationship between enzyme components and the catalytic conversion process. Notably, the product formation in these reactions is tightly coupled to electron delivery, underscoring the complex biochemical interactions underlying the transformation of phthalate compounds (Tarasev & Ballou, 2005).
Interaction with Environmental Pollutants
Research on phthalate 3,4-cis-dihydrodiol also provides insights into the broader environmental impact of phthalates. Phthalates, including the 3,4-cis-dihydrodiol, are recognized as ubiquitous environmental pollutants due to their extensive use in various industries. These compounds pose toxicity concerns, with some being teratogenic, mutagenic, and carcinogenic. Understanding the degradation pathways and biochemical interactions of phthalate 3,4-cis-dihydrodiol is crucial in addressing the environmental and health challenges posed by phthalate pollution (Vamsee-Krishna & Phale, 2008).
Propiedades
Nombre del producto |
Phthalate 3,4-cis-dihydrodiol |
|---|---|
Fórmula molecular |
C8H8O6 |
Peso molecular |
200.14 g/mol |
Nombre IUPAC |
(5S,6R)-5,6-dihydroxycyclohexa-1,3-diene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H8O6/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2,4,6,9-10H,(H,11,12)(H,13,14)/t4-,6-/m0/s1 |
Clave InChI |
SBNAJYFFJXNDIG-NJGYIYPDSA-N |
SMILES isomérico |
C1=CC(=C([C@H]([C@H]1O)O)C(=O)O)C(=O)O |
SMILES canónico |
C1=CC(=C(C(C1O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-hexadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263575.png)
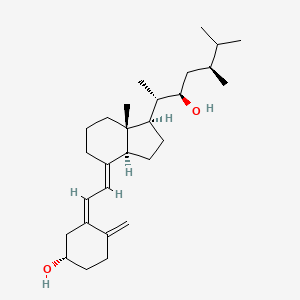
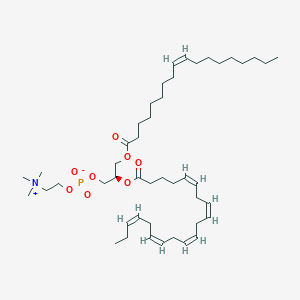
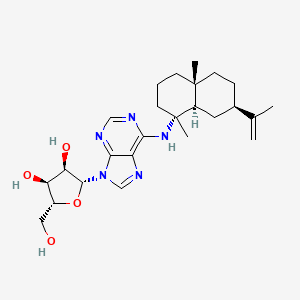
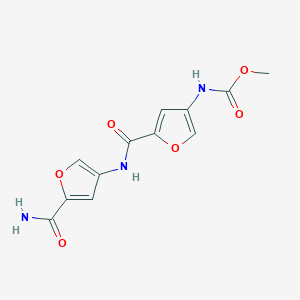
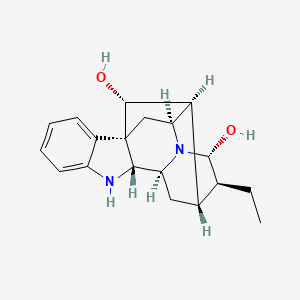
![18-(2-Methoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263587.png)
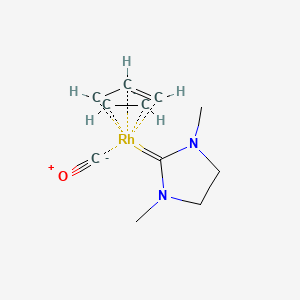
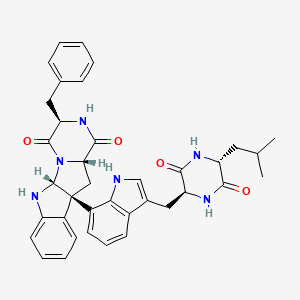
![[2H4]-5-MeO-DMT](/img/structure/B1263591.png)
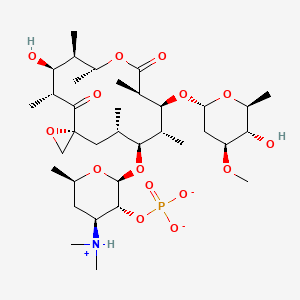
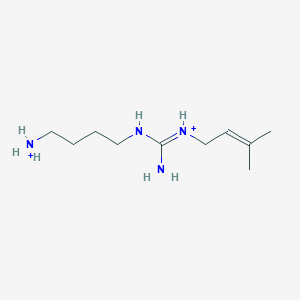
![(6aS,7aR,8R,9R,11aR,11bS)-5-chloro-7a-hydroxy-6a,8,9-trimethyl-3-[(1E)-3-methylpent-1-en-1-yl]-6a,7a,8,9,11a,11b-hexahydro-6H,11H-pyrano[3',4':4,5]furo[2,3-h][2]benzopyran-6,11-dione](/img/structure/B1263596.png)
